molecular formula C5H3ClN2O4 B3045684 4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid CAS No. 1118787-10-2

4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid

Cat. No. B3045684
CAS RN: 1118787-10-2
M. Wt: 190.54
InChI Key: LUHFMJNZRSMDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 1118787-10-2 . It has a molecular weight of 190.54 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrrole derivatives, including “4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The InChI code for “4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid” is 1S/C5H3ClN2O4/c6-2-1-3 (5 (9)10)7-4 (2)8 (11)12/h1,7H, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 190.54 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Organocatalytic Synthesis of Pyrroles

Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds, including the construction of the pyrrole ring . Pyrrole rings have gained much attention due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application .

Synthesis of Cholecystokinin Antagonists

Cholecystokinin antagonists are a type of drug that can be used to treat certain gastrointestinal disorders. “4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid” can be employed in the synthesis of these antagonists .

Synthesis of Benzopyran Antihypertensives

Benzopyran antihypertensives are a class of drugs used to treat high blood pressure. “4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid” can be used in the synthesis of these antihypertensive drugs .

Synthesis of Azepinediones

Azepinediones are a type of compound that can have various biological activities. “4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid” can be used in the synthesis of these compounds .

Synthesis of Therapeutically Active Compounds

Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

Organic Synthesis of Pyrrole Compounds

“4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid” can be used in organic synthesis for the creation of pyrrole compounds .

Intermediate in Dyes, Drugs, and Pesticides

It can also be used as an intermediate in the production of dyes, drugs, and pesticides .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O4/c6-2-1-3(5(9)10)7-4(2)8(11)12/h1,7H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHFMJNZRSMDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252706
Record name 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid

CAS RN

1118787-10-2
Record name 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1118787-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
4-chloro-5-nitro-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.